molecular formula C11H16O4 B14846690 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one

7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B14846690
M. Wt: 212.24 g/mol
InChI Key: NIQZTFPGMOJEJW-UHFFFAOYSA-N
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Description

7-(2-Oxopropyl)-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure with high yields and excellent selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of the Prins/pinacol cascade process can be scaled up for industrial applications. The use of Lewis acid catalysts and the availability of starting materials make this method feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.

    Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Oxopropyl)-1,4-dioxaspiro[45]decan-8-one is unique due to its specific spirocyclic structure and the presence of both dioxane and decane rings

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

7-(2-oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H16O4/c1-8(12)6-9-7-11(3-2-10(9)13)14-4-5-15-11/h9H,2-7H2,1H3

InChI Key

NIQZTFPGMOJEJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CC2(CCC1=O)OCCO2

Origin of Product

United States

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